molecular formula C20H19N3O2S B2360124 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-74-4

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2360124
CAS No.: 396720-74-4
M. Wt: 365.45
InChI Key: WOQXHJZHBYSACZ-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the methoxy and benzamide groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[3,4-c]pyrazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methoxy group via nucleophilic substitution.

    Amidation: Coupling of the thieno[3,4-c]pyrazole intermediate with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar aromatic and heterocyclic structures.

    Benzamide Derivatives: Compounds featuring the benzamide functional group.

    Thieno[3,4-c]pyrazole Derivatives: Compounds with the same core structure but different substituents.

Uniqueness

3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-6-3-4-9-18(13)23-19(16-11-26-12-17(16)22-23)21-20(24)14-7-5-8-15(10-14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQXHJZHBYSACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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